

An In-depth Technical Guide to the Molecular Structure of N,N'-Methylenebisacrylamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacrylamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of N,N'-methylenebisacrylamide, a crucial crosslinking agent in various scientific and industrial applications. This document details its synthesis, spectroscopic characterization, and the precise architecture of its crystalline form, offering valuable data and protocols for professionals in research and development.

Molecular Structure and Properties

N,N'-Methylenebisacrylamide (also known as MBAm or "bis") is an organic compound with the chemical formula $C_7H_{10}N_2O_2$.^[1] It consists of two acrylamide moieties linked by a central methylene bridge. This bifunctional nature allows it to act as a potent crosslinking agent, polymerizing with monomers like acrylamide to form stable, three-dimensional gel networks.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-methylenebisacrylamide is presented in the table below.

Property	Value	Reference
Molecular Weight	154.17 g/mol	
Appearance	White crystalline powder	[3]
Melting Point	>300 °C (with decomposition)	[3]
Solubility in Water	20 mg/mL at 20 °C	[3]
Density	1.235 g/cm³	

Crystal Structure and Molecular Geometry

The definitive three-dimensional arrangement of atoms in N,N'-methylenebisacrylamide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic C2/c space group.[4] The fundamental building block of the crystal, the unit cell, possesses the following dimensions:

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å³)
Monoclinic	C2/c	17.822	4.850	19.783	90	102.370	90	1670

Data from Graiff et al., 2015.[4]

Detailed bond lengths and angles, critical for computational modeling and understanding intermolecular interactions, are provided in the tables below.

Table of Bond Lengths

Bond	Length (Å)
C1-C2	1.334
C1-H1A	0.950
C1-H1B	0.950
C2-C3	1.478
C2-H2	0.950
C3-O1	1.242
C3-N1	1.332
N1-C4	1.455
N1-H1	0.860
C4-N2	1.455
C4-H4A	0.970
C4-H4B	0.970
N2-C5	1.332
N2-H2N	0.860
C5-O2	1.242
C5-C6	1.478
C6-C7	1.334
C6-H6	0.950
C7-H7A	0.950
C7-H7B	0.950

Table of Bond Angles

Atoms	Angle (°)
C2-C1-H1A	120.0
C2-C1-H1B	120.0
H1A-C1-H1B	120.0
C1-C2-C3	121.8
C1-C2-H2	119.1
C3-C2-H2	119.1
O1-C3-N1	122.3
O1-C3-C2	120.9
N1-C3-C2	116.8
C3-N1-C4	122.5
C3-N1-H1	118.8
C4-N1-H1	118.8
N1-C4-N2	111.3
N1-C4-H4A	109.4
N2-C4-H4A	109.4
N1-C4-H4B	109.4
N2-C4-H4B	109.4
H4A-C4-H4B	108.0
C5-N2-C4	122.5
C5-N2-H2N	118.8
C4-N2-H2N	118.8
O2-C5-N2	122.3
O2-C5-C6	120.9

N2-C5-C6	116.8
C7-C6-C5	121.8
C7-C6-H6	119.1
C5-C6-H6	119.1
C6-C7-H7A	120.0
C6-C7-H7B	120.0
H7A-C7-H7B	120.0

Experimental Protocols

Synthesis of N,N'-Methylenebisacrylamide

A common and effective method for the synthesis of N,N'-methylenebisacrylamide involves the acid-catalyzed condensation of acrylamide with formaldehyde.[\[1\]](#)

Materials:

- Acrylamide
- Formaldehyde (aqueous solution, e.g., 37%)
- Copper(I) chloride (polymerization inhibitor)
- Sulfuric acid (catalyst)
- Acetone
- Water

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve acrylamide in an aqueous solution of formaldehyde.
- Add a catalytic amount of copper(I) chloride to inhibit the polymerization of acrylamide.

- Slowly add concentrated sulfuric acid to the mixture to catalyze the reaction.
- Heat the reaction mixture to reflux for a specified period, typically ranging from 1 to 3 hours.
- Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
- Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
- Collect the crude N,N'-methylenebisacrylamide by filtration.
- Purify the product by recrystallization from an acetone/water mixture to yield a white crystalline solid.
- Dry the purified product under vacuum.

Spectroscopic Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of N,N'-methylenebisacrylamide.

¹H NMR (DMSO-d₆, 400 MHz):

- δ 8.55 (t, 2H, -NH)
- δ 6.25 (dd, 2H, =CH-)
- δ 6.10 (dd, 2H, =CH₂)
- δ 5.60 (dd, 2H, =CH₂)
- δ 4.50 (t, 2H, -CH₂-)

¹³C NMR (DMSO-d₆, 100 MHz):

- δ 165.0 (C=O)
- δ 131.5 (=CH-)

- δ 126.5 (=CH₂)
- δ 43.0 (-CH₂-)

FTIR spectroscopy provides information about the functional groups present in the molecule.

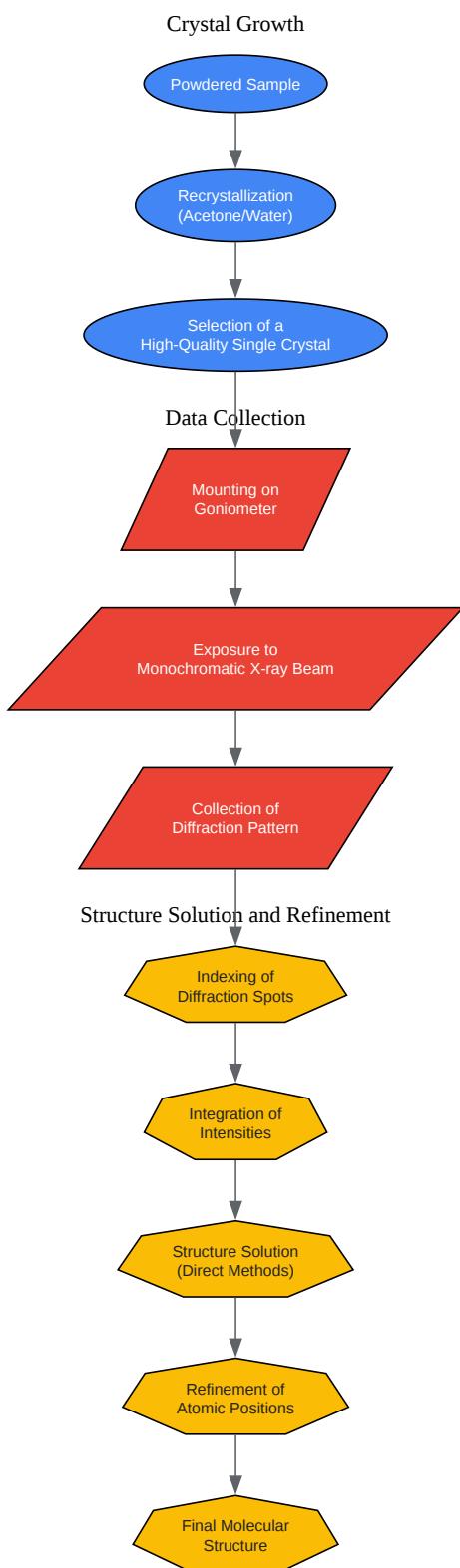
Key FTIR Absorptions (KBr pellet, cm⁻¹):

- 3300-3400: N-H stretching vibrations of the amide group.
- 3080-3100: =C-H stretching vibrations of the vinyl group.
- 1650-1670: C=O stretching vibration (Amide I band).
- 1620-1640: C=C stretching vibration of the vinyl group.
- 1530-1550: N-H bending vibration (Amide II band).

Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional structure of N,N'-methylenebisacrylamide is achieved through single-crystal X-ray diffraction.

Experimental Workflow:



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Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol:

- **Crystal Growth:** High-quality single crystals of N,N'-methylenebisacrylamide are grown by slow evaporation from a saturated solution in a mixture of acetone and water.
- **Crystal Selection and Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined using direct methods.
- **Structure Refinement:** The atomic positions and other structural parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of N,N'-methylenebisacrylamide with atom numbering.

Molecular structure of N,N'-methylenebisacrylamide.

This guide provides a foundational understanding of the molecular structure of N,N'-methylenebisacrylamide, supported by experimental data and protocols. This information is intended to be a valuable resource for researchers and professionals engaged in fields where this versatile crosslinking agent plays a critical role.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of N,N'-Methylenebisacrylamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3188283#understanding-the-molecular-structure-of-diacrylamide>]

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